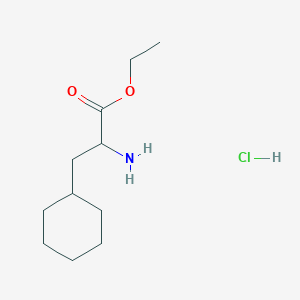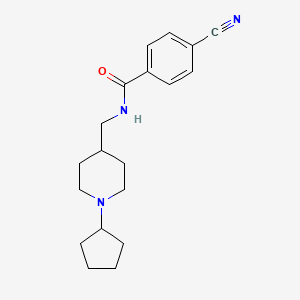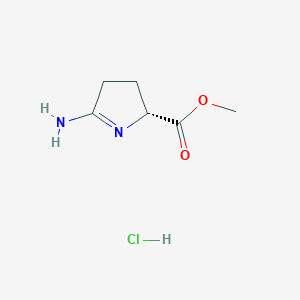![molecular formula C16H15N3O4 B2955567 1-[(2,4-dimethoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 937623-70-6](/img/structure/B2955567.png)
1-[(2,4-dimethoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-[(2,4-dimethoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid” is a complex organic molecule that contains several functional groups . It has a pyrazolo[3,4-b]pyridine core, which is a type of nitrogen-containing heterocycle . Attached to this core is a carboxylic acid group, a common functional group in organic chemistry that consists of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group . The molecule also contains a 2,4-dimethoxyphenyl group, which is a phenyl ring with methoxy (–O–CH3) groups attached to the 2 and 4 positions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis of its structure .
Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the carboxylic acid group is typically quite reactive and can undergo a variety of reactions . The aromatic rings in the molecule could also participate in electrophilic aromatic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make it somewhat polar, affecting its solubility in different solvents . The aromatic rings could contribute to its UV/Vis absorption properties .
科学的研究の応用
Experimental Studies in Organic Chemistry
1-[(2,4-dimethoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid and its derivatives have been extensively studied in experimental organic chemistry. Research includes exploring the functionalization reactions of related compounds like 1H-pyrazole-3-carboxylic acid and its acid chloride with various amines and nucleophiles. These studies provide insights into the reaction mechanisms and the formation of different heterocyclic compounds (Yıldırım, Kandemirli, & Demir, 2005).
Development of Novel Synthesis Methods
The synthesis of pyrazolo[3,4-b]pyridine derivatives, closely related to the subject compound, has been a topic of interest. Researchers have developed new methods for synthesizing these compounds, enhancing the efficiency and yield of such processes. For instance, a novel synthesis method for ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products was developed, proving useful in the preparation of new N-fused heterocycles (Ghaedi et al., 2015).
Structural and Spectroscopic Analysis
Several studies have focused on the structural and spectroscopic analysis of compounds similar to this compound. This includes the use of techniques like NMR, IR spectroscopy, and X-ray crystallography to determine the molecular structure and properties of these compounds. Such analyses are crucial in understanding the physical and chemical characteristics of these compounds (Yıldırım, Kandemirli, & Akçamur, 2005).
Application in Medicinal Chemistry
The related compounds of this compound have been explored for their potential medicinal applications. For example, the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines were studied to assess their potential as anticancer agents. Such studies are critical in the development of new therapeutic drugs (Deady et al., 2003).
Applications in Material Science
The research on derivatives of pyrazolo[3,4-b]pyridine also extends to material science, where these compounds are used in the synthesis of dyes and pigments. The properties of these compounds, such as their light absorption and stability, make them suitable for applications in dyeing and coloring materials (Tao et al., 2019).
作用機序
Target of Action
It’s known that many indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities .
Mode of Action
It’s known that many indole derivatives interact with their targets through electrophilic substitution, facilitated by the excessive π-electrons delocalization in the indole nucleus . This interaction can lead to various changes in the target, potentially altering its function or activity.
Biochemical Pathways
It’s known that many indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . These effects can lead to various downstream effects, potentially influencing a wide range of biological processes.
Result of Action
It’s known that many indole derivatives can have various effects at the molecular and cellular level due to their broad-spectrum biological activities . These effects can include changes in cell signaling, gene expression, and cellular metabolism.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]pyrazolo[3,4-b]pyridine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-22-13-4-3-10(14(6-13)23-2)9-19-15-11(8-18-19)5-12(7-17-15)16(20)21/h3-8H,9H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCVYCCUGFAPAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2C3=NC=C(C=C3C=N2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-[(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2955486.png)




![5-Bromo-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]pyrimidin-2-amine](/img/structure/B2955494.png)


![[4-[(2-Bromophenyl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2955497.png)


![1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-N2,N5-dimethyl-1H-pyrrole-2,5-disulfonamide](/img/structure/B2955505.png)

